molecular formula C₁₉H₁₇D₈N₅O₄ B1144424 Terazosin (piperazine D8) CAS No. 1006718-20-2

Terazosin (piperazine D8)

Número de catálogo: B1144424
Número CAS: 1006718-20-2
Peso molecular: 395.48
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Terazosin (piperazine D8), also known as Terazosin (piperazine D8), is a useful research compound. Its molecular formula is C₁₉H₁₇D₈N₅O₄ and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality Terazosin (piperazine D8) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Terazosin (piperazine D8) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes Neuroprotectores en la Enfermedad de Parkinson

Se ha encontrado que los análogos de Terazosin se combinan con la fosfoglicerato quinasa 1 (Pgk1) y protegen las neuronas al mejorar la actividad de Pgk1 y promover la glucólisis {svg_1}. Esto ralentiza o previene la neurodegeneración de la enfermedad de Parkinson (PD). En un estudio, se diseñó y sintetizó una serie de análogos de Terazosin para efectos neuroprotectores al dirigirse a Pgk1 {svg_2}. Este estudio proporciona una nueva estrategia y referencia para el desarrollo de fármacos neuroprotectores {svg_3}.

Mejora de la Actividad de la Enzima Glucolítica Fosfoglicerato Quinasa 1 (PGK1)

Terazosin se une y puede mejorar la actividad de la enzima glucolítica fosfoglicerato quinasa 1 (PGK1) y puede aumentar los niveles de ATP {svg_4}. Este hallazgo ha impulsado estudios de Terazosin en la enfermedad de Parkinson (PD) en la que el metabolismo energético neuronal disminuido es una característica distintiva {svg_5}.

Aumento del Contenido Intracelular de ATP y Reducción de los Niveles de ROS

Terazosin puede aumentar el contenido intracelular de ATP y reducir los niveles de ROS al estimular la actividad de Pgk1 {svg_6}. Esto juega un papel en la protección de las células nerviosas {svg_7}.

Estimulación de la Actividad Enzimática por un Inhibidor Competitivo

La unión de Terazosin introduce una vía de derivación que acelera la liberación del producto. A bajas concentraciones, la unión de Terazosin evita la liberación lenta del producto y aumenta la velocidad de la fosfotransferencia enzimática {svg_8}. Sin embargo, a altas concentraciones, Terazosin inhibe la actividad de PGK1 {svg_9}.

Tratamiento de la Presión Arterial Alta

Terazosin también se utiliza en la presión arterial alta al relajar los vasos sanguíneos para que la sangre pueda pasar fácilmente {svg_10}.

Tratamiento de la Hiperplasia Prostática Benigna

Terazosin es un fármaco aprobado por la FDA desarrollado para tratar la hiperplasia prostática benigna {svg_11}.

Mecanismo De Acción

Target of Action

Terazosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1-adrenoceptors , which are found in smooth muscle in blood vessels and the prostate . These receptors play a crucial role in regulating blood pressure and urinary flow .

Mode of Action

Terazosin interacts with its targets by blocking the action of adrenaline on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate .

Biochemical Pathways

The primary biochemical pathway affected by Terazosin is the adrenergic signaling pathway . By blocking the alpha-1-adrenoceptors, Terazosin disrupts the normal functioning of this pathway, leading to a decrease in arterial tone . This results in lowered blood pressure and improved urinary flow .

Pharmacokinetics

Terazosin exhibits rapid and complete absorption when administered orally . Peak plasma drug levels occur within one to two hours after ingestion . Approximately 90 to 94 percent of the drug is bound to plasma proteins . Terazosin undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .

Result of Action

The molecular and cellular effects of Terazosin’s action are primarily seen in the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . In addition, Terazosin has been found to improve motor neuron phenotypes in multiple models of Amyotrophic Lateral Sclerosis (ALS), suggesting a neuroprotective effect .

Action Environment

The action, efficacy, and stability of Terazosin can be influenced by various environmental factors. For instance, the synthesis of Terazosin hydrochloride has been shown to be influenced by the presence of 2-methoxy ethanol . . More research is needed to fully understand the impact of environmental factors on the action of Terazosin.

Safety and Hazards

Terazosin may cause dizziness or fainting, especially when you first start taking it or when you start taking it again . You should not use this medication if you are allergic to terazosin . If you stop taking terazosin for any reason, call your doctor before you start taking it again . Terazosin can affect your pupils during cataract surgery .

Direcciones Futuras

A 6-week short-term treatment of levofloxacin or levofloxacin plus terazosin was more effective than terazosin alone in patients with category III CP/CPPS . Furthermore, levofloxacin treatment was not different from levofloxacin plus terazosin treatment in terms of treatment effect . Terazosin analogs have bright prospects for the development of PD therapeutics . A series of terazosin analogs were designed and synthesized for neuroprotective effects by targeting Pgk1 .

Análisis Bioquímico

Biochemical Properties

Terazosin (piperazine D8) interacts with alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate . This interaction is selective for alpha-1-adrenoceptors but does not differentiate between their individual subtypes .

Cellular Effects

Terazosin (piperazine D8) has a significant impact on various types of cells and cellular processes. It influences cell function by blocking adrenaline’s action on alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .

Molecular Mechanism

The molecular mechanism of Terazosin (piperazine D8) involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .

Dosage Effects in Animal Models

In animal models, Terazosin (piperazine D8) has shown to have hepatoprotective effects, improving liver functioning by reducing the levels of liver injury markers . The effects of varying dosages of Terazosin (piperazine D8) in animal models are not explicitly documented.

Metabolic Pathways

The specific metabolic pathways involving Terazosin (piperazine D8) are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to influence the adrenergic system .

Transport and Distribution

The transport and distribution of Terazosin (piperazine D8) within cells and tissues are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to have systemic effects, influencing smooth muscle in blood vessels and the prostate .

Subcellular Localization

The subcellular localization of Terazosin (piperazine D8) is not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to interact with alpha-1 adrenergic receptors, which are typically located on the cell membrane .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway of Terazosin (piperazine D8) involves the conversion of 2-(tetrahydrofuran-2-yl)ethylamine to Terazosin (piperazine D8) via a series of chemical reactions.", "Starting Materials": [ "2-(tetrahydrofuran-2-yl)ethylamine", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the deuteration of 2-(tetrahydrofuran-2-yl)ethylamine using deuterium oxide (D2O) and sodium borohydride (NaBH4) to obtain 2-(tetrahydrofuran-2-yl)ethylamine D2 (piperazine D8).", "The second step involves the reaction of 2-(tetrahydrofuran-2-yl)ethylamine D2 with 4-aminotetrahydro-2H-pyran-4-ol to obtain the intermediate compound, 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8.", "The third step involves the reaction of 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8 with N-(tert-butoxycarbonyl)-L-valine to obtain the intermediate compound, N-(tert-butoxycarbonyl)-L-valine-1-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine D8.", "The fourth step involves the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to obtain Terazosin (piperazine D8).", "The final step involves the deuteration of Terazosin using deuterium gas (D2) to obtain Terazosin (piperazine D8) D4." ] }

Número CAS

1006718-20-2

Fórmula molecular

C₁₉H₁₇D₈N₅O₄

Peso molecular

395.48

Sinónimos

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.